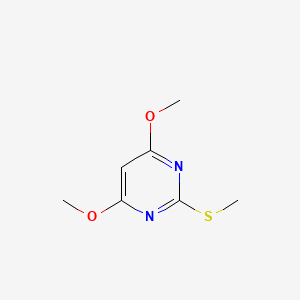
4,6-二甲氧基-2-甲硫基嘧啶
描述
4,6-Dimethoxy-2-methylthiopyrimidine is a chemical compound with the molecular formula C7H10N2O2S . It is a key intermediate in the synthesis of certain plant growth regulators, pesticides, and fungicides .
Synthesis Analysis
The synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . Another method involves synthesizing it from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane through a one-step procedure .Molecular Structure Analysis
The molecular weight of 4,6-Dimethoxy-2-methylthiopyrimidine is 186.23 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-2-methylsulfanylpyrimidine . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dimethoxy-2-methylthiopyrimidine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from 2-chloro-4,6-dimethoxypyrimidine or 2-thiobarbituric acid .Physical And Chemical Properties Analysis
4,6-Dimethoxy-2-methylthiopyrimidine is a white or light yellow powder . It has a melting point of 56-60°C . The compound has a topological polar surface area of 69.5 Ų and a XLogP3-AA value of 1.7 .科学研究应用
合成和绿色化学
4,6-二甲氧基-2-甲硫基嘧啶主要在绿色化学和合成工艺领域具有重要意义。它是合成 4,6-二甲氧基-2-甲磺酰基嘧啶 (DMSP) 的关键中间体,DMSP 是一种重要的化学物质,用于植物生长调节剂、杀虫剂和杀菌剂。Guan 等人的一项研究 (2020) 强调了一种使用氯甲烷作为甲基化剂的环保合成方法,与使用剧毒和腐蚀性剂的传统方法相比,减少了对环境的影响 (Guan 等,2020)。
有机化学教育
在教育环境中,涉及 4,6-二甲氧基-2-甲硫基嘧啶的 4,6-二甲氧基-2-(甲磺酰基)嘧啶的制备已被引入为有机化学实验。该过程强调使用无毒化学试剂,并且被认为是环保的 (马海荣,2013)。
安全和危害
未来方向
属性
IUPAC Name |
4,6-dimethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYQIBBJXLQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372619 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90905-46-7 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental advantages of the new synthesis method for 4,6-dimethoxy-2-methylthiopyrimidine described in the research?
A1: The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which utilizes 4,6-dimethoxy-2-methylthiopyrimidine as a key intermediate, involves the use of highly toxic dimethylsulfate and corrosive phosphorus oxychloride. [] These chemicals pose significant environmental risks. The new method described in the research replaces dimethylsulfate with chloromethane as a methylating agent. [] This substitution offers several environmental advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


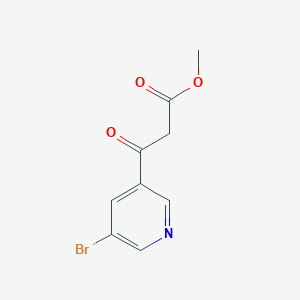
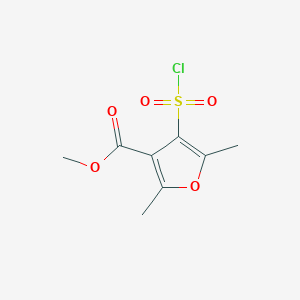
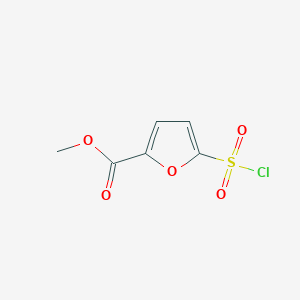
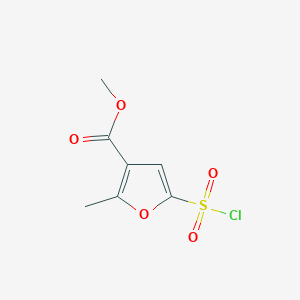

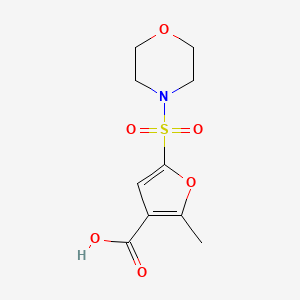
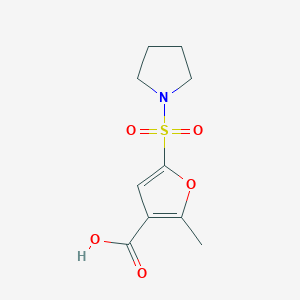



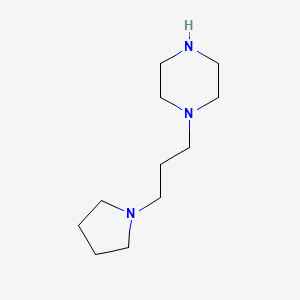
![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
